molecular formula C19H26ClNO3 B14592264 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride CAS No. 61545-83-3

2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride

Cat. No.: B14592264
CAS No.: 61545-83-3
M. Wt: 351.9 g/mol
InChI Key: SANPZDIUFUFTRJ-UHFFFAOYSA-N
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Description

2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride: is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms This particular compound is characterized by the presence of a decyl group, a carbonyl chloride functional group, and a benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solventless synthesis methods have been explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.

    Oxidation: Oxidizing agents like potassium permanganate; conditions include acidic or basic aqueous solutions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Alcohols: Formed from reduction reactions.

    Quinone Derivatives: Formed from oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to the presence of both a decyl group and a carbonyl chloride functional group.

Properties

CAS No.

61545-83-3

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

2-decyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride

InChI

InChI=1S/C19H26ClNO3/c1-2-3-4-5-6-7-8-9-10-17-19(23)21-15-13-14(18(20)22)11-12-16(15)24-17/h11-13,17H,2-10H2,1H3,(H,21,23)

InChI Key

SANPZDIUFUFTRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl

Origin of Product

United States

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